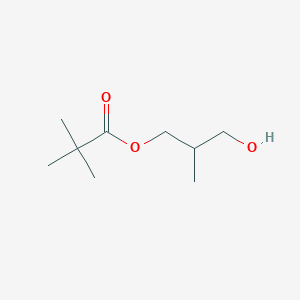

3-Hydroxy-2-methylpropyl pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-2-methylpropyl pivalate is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methylpropyl pivalate consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

3-Hydroxy-2-methylpropyl pivalate has a predicted density of 0.976±0.06 g/cm3 and a predicted boiling point of 198.7±13.0 °C . The melting point and flash point are not available .科学的研究の応用

Protection of Alcohols

Pivalates, including 3-Hydroxy-2-methylpropyl pivalate, are used as protecting groups for alcohols . They offer a simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions .

Acylation of Alcohols

3-Hydroxy-2-methylpropyl pivalate can be used in the acylation of alcohols . This process is catalyzed by inexpensive phosphoric acid (H3PO4), which generates in situ diacylated mixed anhydrides acting as efficient catalytic acyl transfer reagents .

Generation of Acyloxymethyl Radicals

Acyloxymethyl radicals, which add to imines, can be generated from iodomethyl esters of pivalates, including 3-Hydroxy-2-methylpropyl pivalate . This process is facilitated by the action of dimethylzinc or triethylborane .

作用機序

Target of Action

3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .

Mode of Action

The mode of action of 3-Hydroxy-2-methylpropyl pivalate involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .

Biochemical Pathways

Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy-2-methylpropyl pivalate involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2-methylpropyl pivalate’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .

Action Environment

The action of 3-Hydroxy-2-methylpropyl pivalate can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .

特性

IUPAC Name |

(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVACGRAEIGECNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)

![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)

![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)

![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)

![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)